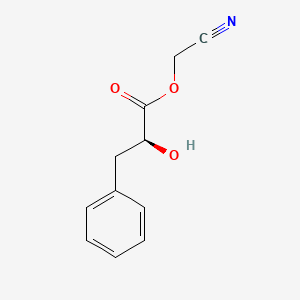
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate, also known as 2-cyano-3-phenylpropanoic acid ester, is a synthetic compound of the organic family. It is a colorless, crystalline solid that is soluble in alcohol, ether, and other organic solvents. This compound has been used in several scientific research applications, including the synthesis of other compounds, and the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid ester derivatives, which can be used in the synthesis of pharmaceuticals. It has also been used in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into a biologically active compound in the body. It is thought to be converted into cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the inhibition of inflammation, pain, and fever. It has also been shown to have anti-oxidant and anti-inflammatory effects, as well as to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and easy to synthesize. Additionally, it has been shown to have several biological effects, making it a useful compound for studying the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate has many potential future applications in scientific research. It could be used to synthesize other compounds, such as pharmaceuticals, or to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, it could be used to explore new therapeutic targets for the treatment of inflammation, pain, and fever. Finally, it could be used to investigate its potential anti-oxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.
Métodos De Síntesis
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate can be synthesized using a variety of methods. The most common method is the esterification of cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an alcohol such as 1-propanol or 2-propanol. This reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide. Another method to synthesize this compound is by reacting cyanomethyl (2S)-2-hydroxy-3-phenylpropanoateenylpropanoic acid with an aldehyde such as acetaldehyde. This reaction is catalyzed by a Lewis acid such as boron trifluoride.
Propiedades
IUPAC Name |
cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJHSWJPVMZHNN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)

![2-[3,5-dimethyl-4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B6609817.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)
![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
